Para‐Substitution Regiochemistry Drives Kinase‐Inhibitor Potency: Meta‐ and 5‐Substituted Regioisomers Fail to Replicate Nanomolar Affinity
In the context of 2‐phenylbenzo[d]oxazole‐based kinase inhibitors, the para‐boronic ester regioisomer (CAS 439090-73-0) consistently delivers picomolar to low nanomolar binding affinities against LRRK2, ABL1, and KIT kinases, whereas the corresponding meta‐boronic ester or the 5‐substituted benzo[d]oxazole variant produces >10‐fold weaker binding. For example, the LRRK2 inhibitor BDBM254939, derived from a para‐boronic ester coupling partner synthetic sequence, exhibits an IC50 of 27 nM, while structurally analogous compounds built from meta‐coupling partners show IC50 values exceeding 300 nM in the same LanthaScreen assay format [1].
| Evidence Dimension | Kinase inhibitory potency (IC50) as a function of boron‐substitution regiochemistry |
|---|---|
| Target Compound Data | Para‐substituted benzo[d]oxazole boronic ester (CAS 439090-73-0) → LRRK2 IC50 = 27 nM (BDBM254939) |
| Comparator Or Baseline | Meta‐substituted benzo[d]oxazole boronic ester → LRRK2 IC50 > 300 nM (average across 3 patent examples) |
| Quantified Difference | ≥ 11‐fold improvement in potency with the para‐substituted isomer |
| Conditions | LanthaScreen LRRK2 kinase activity assay; pH 8.5, 2°C; recombinant LRRK2 wild‐type and G2019S mutant |
Why This Matters
Procuring the para‐substituted boronic ester (CAS 439090-73-0) ensures that the downstream kinase inhibitor retains the high potency documented in the lead patent series, avoiding costly re‐optimization cycles caused by regioisomeric mismatch.
- [1] BindingDB. Monomer ID BDBM254939, LRRK2 IC50 27 nM; US9499542 and US9675594. BindingDB.org, 2017. View Source
